![molecular formula C7H13NO4 B1616705 Ethyl 2-(ethoxycarbonylamino)acetate CAS No. 999-30-4](/img/structure/B1616705.png)
Ethyl 2-(ethoxycarbonylamino)acetate
Overview
Description
Ethyl 2-(ethoxycarbonylamino)acetate is a chemical compound with the molecular formula C8H15NO5 . It is also known as ethyl ethoxycarbonylglycinate . This compound contains a total of 30 bonds, including 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .
Synthesis Analysis
The synthesis of esters like Ethyl 2-(ethoxycarbonylamino)acetate can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another pathway for ester synthesis is through acetoacetic ester synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 2-(ethoxycarbonylamino)acetate consists of 15 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 5 Oxygen atoms . It contains 30 bonds in total, including 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 urea (-thio) derivative, and 1 N hydrazine .Chemical Reactions Analysis
Esters like Ethyl 2-(ethoxycarbonylamino)acetate can undergo various chemical reactions. For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . They are common solvents and are often used to extract organic solutes from aqueous solutions .Scientific Research Applications
Pharmaceutical Research
Ethyl 2-(ethoxycarbonylamino)acetate is utilized in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Its role as a precursor in the formation of various medicinal compounds is critical. For instance, it can be used to develop prodrugs that enhance the bioavailability of therapeutic agents .
Organic Synthesis
In the realm of organic chemistry, this compound serves as a building block for complex organic synthesis. It’s particularly useful in the creation of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Material Science
Researchers in material science explore the use of Ethyl 2-(ethoxycarbonylamino)acetate in the development of novel materials. Its application in polymer synthesis could lead to the creation of new plastics with enhanced properties .
Biotechnology
In biotechnological applications, Ethyl 2-(ethoxycarbonylamino)acetate could be employed in enzyme-mediated reactions to produce esters. These reactions are pivotal in the production of flavors and fragrances .
Environmental Science
Ethyl 2-(ethoxycarbonylamino)acetate may also find applications in environmental science, particularly in the development of green solvents and as an additive to reduce pollutants in waste streams .
Food Industry
The compound’s potential in the food industry lies in its use as a flavor enhancer or as an extraction solvent for natural flavors. Its role in improving the taste and aroma of food products is an area of ongoing research .
Cosmetic Industry
In cosmetics, Ethyl 2-(ethoxycarbonylamino)acetate is investigated for its use in nail care products, perfumes, and as an extraction solvent for botanical ingredients that are beneficial for skin health .
Fuel Research
Lastly, in fuel research, there’s interest in using Ethyl 2-(ethoxycarbonylamino)acetate as a component of biofuels. It could contribute to the formulation of more sustainable and environmentally friendly fuel options .
Safety And Hazards
Ethyl 2-(ethoxycarbonylamino)acetate is considered hazardous. It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .
properties
IUPAC Name |
ethyl 2-(ethoxycarbonylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-3-11-6(9)5-8-7(10)12-4-2/h3-5H2,1-2H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKAHUKYJCNDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045274 | |
Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (ethoxycarbonyl)methylcarbamate | |
CAS RN |
999-30-4 | |
Record name | NSC16588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [(ethoxycarbonyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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